Asciminib vs. Nilotinib and Ponatinib: T315I Mutant Cellular IC50 Comparison
In cellular proliferation assays using BCR-ABL1 T315I mutant-expressing cells, asciminib demonstrates substantially greater potency than ATP-competitive TKIs. The IC50 of asciminib against T315I mutant cells is 0.5 nM, compared to 12 nM for nilotinib and 8 nM for ponatinib under the same in vitro conditions [1]. This represents a 24-fold improvement in potency over nilotinib and a 16-fold improvement over ponatinib. For compound mutations such as T315I+F359V, asciminib combined with ponatinib restores in vitro sensitivity to 60% of wild-type levels, whereas ponatinib alone restores only 15% [1]. Additionally, asciminib demonstrates inhibitory activity against 78% of T315I-associated compound mutations in preclinical models, while nilotinib is effective against only 12% [1].
| Evidence Dimension | Cellular IC50 against T315I mutant BCR-ABL1 |
|---|---|
| Target Compound Data | 0.5 nM (asciminib) |
| Comparator Or Baseline | 12 nM (nilotinib); 8 nM (ponatinib) |
| Quantified Difference | 24-fold more potent than nilotinib; 16-fold more potent than ponatinib |
| Conditions | In vitro cell proliferation assay with Luc-Ba/F3 cells expressing BCR-ABL1 T315I |
Why This Matters
This potency differential is critical for selecting the appropriate research compound for models of T315I-driven CML, where nilotinib and ponatinib exhibit significantly reduced target engagement.
- [1] Headkon Medical. STAMP inhibitor: How asciminib overcomes BCR-ABL1 resistance. 2025. View Source
